molecular formula C18H19N3O3S B3225947 N-(3,4-dimethoxyphenyl)-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide CAS No. 1251581-77-7

N-(3,4-dimethoxyphenyl)-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B3225947
CAS No.: 1251581-77-7
M. Wt: 357.4
InChI Key: BGTCGIDGQYNVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3,4-dimethoxyphenyl)-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also has a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom. The presence of the carboxamide group (-CONH2) suggests that it might have some biological activity, as many drugs and bioactive molecules contain this group.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrole and thiazole rings, followed by the introduction of the various substituents. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and thiazole rings would contribute to the compound’s aromaticity, making it relatively stable. The electron-donating methoxy groups and the electron-withdrawing carboxamide group would affect the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar aromatic rings. Its melting and boiling points would likely be relatively high due to the presence of multiple rings and the associated π-π stacking interactions .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological context. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. If it’s intended to be a drug, studies could be conducted to determine its biological activity, toxicity, and pharmacokinetics .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-ethyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-4-13-16(25-18(20-13)21-9-5-6-10-21)17(22)19-12-7-8-14(23-2)15(11-12)24-3/h5-11H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTCGIDGQYNVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenyl)-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxyphenyl)-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethoxyphenyl)-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.